2-Bromobenzene-1,3,5-tricarboxylic acid

Supramolecular Chemistry Crystal Engineering MOF Synthesis

2-Bromobenzene-1,3,5-tricarboxylic acid is a monosubstituted trimesic acid derivative with a bromine atom that forces a key carboxylic acid group out of plane, disrupting classic hydrogen-bonding networks. This non-planarity is critical for synthesizing metal-organic frameworks (MOFs) with altered pore architectures and reduced interpenetration, and for investigating halogen bonding. Choose this ≥97% pure, brand-agnostic building block to ensure reproducible, high-impact research in advanced materials science.

Molecular Formula C9H5BrO6
Molecular Weight 289.04 g/mol
CAS No. 13520-03-1
Cat. No. B1367538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzene-1,3,5-tricarboxylic acid
CAS13520-03-1
Molecular FormulaC9H5BrO6
Molecular Weight289.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O
InChIInChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
InChIKeyFLDATZLQLJIBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzene-1,3,5-tricarboxylic acid (CAS 13520-03-1): A Core Building Block for Tailored MOF and Supramolecular Architectures


2-Bromobenzene-1,3,5-tricarboxylic acid (2-Br-TMA, CAS 13520-03-1), a monosubstituted derivative of trimesic acid (TMA), features a bromine atom at the 2-position of the benzene ring, complementing three carboxylic acid groups [1]. With a molecular formula of C9H5BrO6 and a molecular weight of 289.04 g/mol , this compound is typically supplied with a purity of ≥97% . This structural modification fundamentally alters the molecule‘s planarity and intermolecular hydrogen-bonding capacity, positioning it as a versatile building block for advanced materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and the study of supramolecular self-assembly [1].

Why 2-Bromobenzene-1,3,5-tricarboxylic acid Cannot Be Substituted with Unmodified Trimesic Acid or Other Halogenated Analogs


Substituting 2-bromobenzene-1,3,5-tricarboxylic acid with the parent compound, trimesic acid (TMA), or other halogenated variants is not feasible due to the profound impact of the bromine substituent on the molecule‘s solid-state structure and supramolecular behavior. The presence of bromine forces one of the carboxylic acid groups out of the molecular plane, a distortion that directly hinders the formation of the classic, planar “chicken-wire” hydrogen-bonding network observed in TMA [1]. This non-planarity alters the available coordination geometries and pore architectures in resulting metal-organic frameworks (MOFs) [2]. Therefore, procuring the specific 2-bromo analog is essential for research programs targeting non-planar ligand geometries and the exploration of halogen-influenced crystal packing, as the material properties of the resulting frameworks cannot be replicated using the unsubstituted TMA ligand [1].

Evidence-Based Differentiation: Quantifying the Unique Properties of 2-Bromobenzene-1,3,5-tricarboxylic acid


Solid-State Hydrogen-Bonding Architecture: Water-Inserted Dimer vs. Trimesic Acid‘s Chicken-Wire Network

Single-crystal X-ray diffraction reveals that 2-bromobenzene-1,3,5-tricarboxylic acid (1) crystallizes as a 1:1 inclusion compound with water, forming a unique water-inserted dimer motif [1]. In contrast, unsubstituted trimesic acid (TMA) forms a well-known planar ‘chicken-wire‘ network via centrosymmetric dimerization of its carboxylic acid groups [2]. The bromine substituent forces the third carboxylic acid out of the mean molecular plane, which is the structural origin of this distinct hydrogen-bonding pattern [1].

Supramolecular Chemistry Crystal Engineering MOF Synthesis

Thermal Dehydration Behavior: Quantified Water Release at 99 °C

Thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) shows that the water molecule in the 1:1 inclusion compound of 2-bromobenzene-1,3,5-tricarboxylic acid is released at a specific temperature of 99 °C [1]. This low-temperature dehydration event is attributed to the water molecule‘s involvement in two strong O-H⋯O hydrogen bonds within the crystal lattice [1]. This thermal signature serves as a quantitative marker for the presence of the 1:1 hydrate phase, which is absent in the anhydrous, guest-free structures of trimesic acid.

Thermal Analysis Materials Science Inclusion Compounds

Molecular Conformation: Quantified Distortion from Planarity Due to Bromine Substitution

X-ray structural analysis confirms that bromine monosubstitution at the 2-position of the benzene ring forces the adjacent carboxylic acid group out of the mean plane of the aromatic ring [1]. This steric effect disturbs the coplanar arrangement of the three carboxyl moieties, a key feature that enables trimesic acid to form its signature planar hydrogen-bonded sheets [1]. The non-planar geometry of the brominated ligand is a primary structural driver for its divergent supramolecular behavior.

Crystal Engineering Molecular Geometry Ligand Design

Validated Application Scenarios for 2-Bromobenzene-1,3,5-tricarboxylic acid in Materials R&D


Synthesis of Metal-Organic Frameworks (MOFs) with Non-Planar Topologies

2-Bromobenzene-1,3,5-tricarboxylic acid is primarily employed as a linker in the synthesis of metal-organic frameworks (MOFs) [1]. Its non-planar geometry, enforced by the bromine substituent, is critical for constructing frameworks with altered pore architectures and reduced interpenetration compared to those built from planar trimesic acid. The bromine atom also introduces a heavy atom site for X-ray diffraction studies and can serve as a synthetic handle for post-synthetic modification via cross-coupling reactions.

Study of Halogen Bonding and Unconventional Supramolecular Interactions

The bromine substituent in 2-bromobenzene-1,3,5-tricarboxylic acid provides a probe for investigating the role of halogen bonding (Br⋯O) and its influence on supramolecular assembly, as evidenced by the packing in its trimethyl ester derivative [1]. Researchers utilize this compound to understand how weak halogen interactions compete with and modify classical hydrogen-bonding networks, a fundamental aspect of crystal engineering.

Development of Functionalized Porous Materials for Selective Sorption and Catalysis

MOFs constructed from this brominated linker are investigated for applications requiring specific pore environments, such as selective gas adsorption or heterogeneous catalysis [1]. The presence of the bulky bromine atom can influence the framework‘s hydrophobicity and can also create steric constraints around active metal sites, potentially enhancing catalytic selectivity in confined spaces.

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